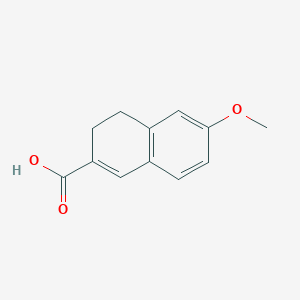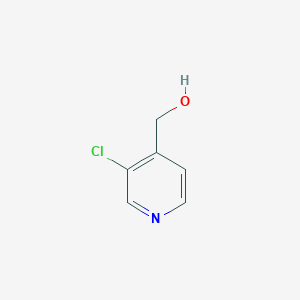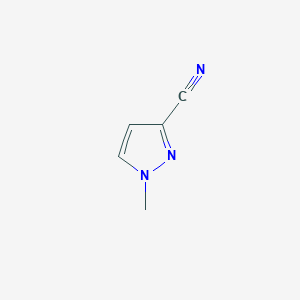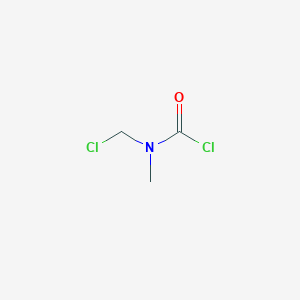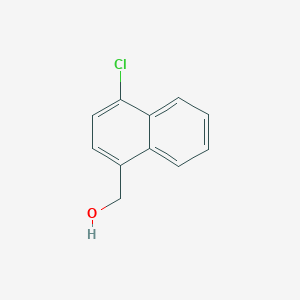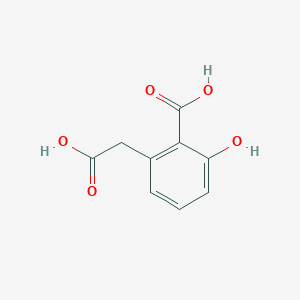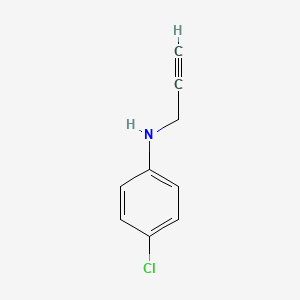
4-chloro-N-prop-2-ynylaniline
Vue d'ensemble
Description
4-Chloro-N-prop-2-ynylaniline (CPYA) is an organic compound that belongs to the family of substituted anilines. It has a molecular formula of C9H8ClN and a molecular weight of 165.62 g/mol .
Molecular Structure Analysis
The molecular structure of 4-chloro-N-prop-2-ynylaniline consists of a benzene ring substituted with a chlorine atom and a prop-2-ynylaniline group .Applications De Recherche Scientifique
- Application Summary : This research involves the synthesis of (prop-2-ynyloxy) benzene and its derivatives, which are created by reacting differently substituted phenol and aniline derivatives with propargyl bromide .
- Methods of Application : The reaction was carried out in the presence of K2CO3 base and acetone as solvent .
- Results : The compounds were synthesized in good yields (53–85%). The study found that electron-withdrawing groups favor the formation of stable phenoxide ion thus in turn favors the formation of product while electron donating groups do not favor the reaction .
- Application Summary : This study involves the analysis of the compound ‘2-chloro-N-(p-tolyl)propanamide’ using Density function method in combination of DFT/B3LYP method with basis set 6-311++G(d, p) .
- Methods of Application : The study used Density function method in combination of DFT/B3LYP method with basis set 6-311++G(d, p) to analyze the compound .
- Results : The study found that this compound of propanamide family exhibits many biological activities .
Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives
Quantum Chemical Studies on 2-chloro-N-(p-tolyl)propanamide
Synthesis of Alkyne Functionalized Pterin Derivative
- Application Summary : This research involves the synthesis of indolizines with a thioether group through employing [4+2]-annulation of N-substituted pyrrole-2-carboxaldehydes and prop-2-ynylsulfonium salts .
- Methods of Application : The reaction was carried out to form a wide variety of target compounds with various substituents and functionalities .
- Results : The compounds were synthesized in moderate to good yields. The success of this transformation makes it an alternative approach to previous protocols, and pharmaceutical and biomedical applications of the investigated compounds are expected with further development .
- Application Summary : This research involves the synthesis of (prop-2-ynyloxy)benzene derivatives via reaction with propargyl bromide .
- Methods of Application : The reaction was carried out at room temperature by 16 hour stirring of 4-aminophenol (0.917 mmol) and K2CO3 (2 eq.) as base with addition of propargyl bromide .
- Results : The compounds were synthesized in good yields. Low cost, high yields and easy availability of compounds helped in the synthesis .
- Application Summary : This research involves the growth and physiochemical characterization of 4-chloro-2-nitroaniline .
- Methods of Application : The non-centrosymmetric space group organic nonlinear optical single crystal of 4-chloro-2-nitroaniline (4Cl2NA) was developed by slow evaporation method at 40 °C .
- Results : Grown 4Cl2NA was monoclinic structure with Pc space group which was recognized by single-crystal XRD analysis .
[4+2]-Annulation of prop-2-ynylsulfonium salts and N-substituted pyrrole-2-carboxaldehydes
Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide
Growth and Physiochemical Characterization Studies on 4-chloro-2-nitroaniline
- Application Summary : This research involves the synthesis of indolizines with a thioether group through employing [4+2]-annulation of N-substituted pyrrole-2-carboxaldehydes and prop-2-ynylsulfonium salts .
- Methods of Application : The reaction was carried out to form a wide variety of target compounds with various substituents and functionalities .
- Results : The compounds were synthesized in moderate to good yields. The success of this transformation makes it an alternative approach to previous protocols, and pharmaceutical and biomedical applications of the investigated compounds are expected with further development .
- Application Summary : This research involves the synthesis of (prop-2-ynyloxy)benzene derivatives via reaction with propargyl bromide .
- Methods of Application : The reaction was carried out at room temperature by 16 hour stirring of 4-aminophenol (0.917 mmol) and K2CO3 (2 eq.) as base with addition of propargyl bromide .
- Results : The compounds were synthesized in good yields (53–85%). Low cost, high yields and easy availability of compounds helped in the synthesis .
- Application Summary : This research involves the growth and physiochemical characterization of 4-chloro-2-nitroaniline .
- Methods of Application : The non-centrosymmetric space group organic nonlinear optical single crystal of 4-chloro-2-nitroaniline (4Cl2NA) was developed by slow evaporation method at 40 °C .
- Results : Grown 4Cl2NA was monoclinic structure with Pc space group which was recognized by single-crystal XRD analysis .
Safety And Hazards
Propriétés
IUPAC Name |
4-chloro-N-prop-2-ynylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c1-2-7-11-9-5-3-8(10)4-6-9/h1,3-6,11H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXROHITHHNQMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442667 | |
| Record name | 4-chloro-N-prop-2-ynylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-prop-2-ynylaniline | |
CAS RN |
22774-67-0 | |
| Record name | 4-Chloro-N-2-propyn-1-ylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22774-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-chloro-N-prop-2-ynylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



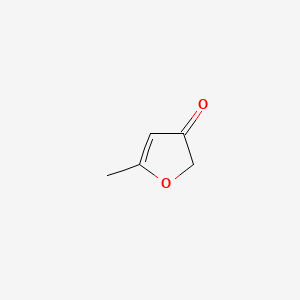
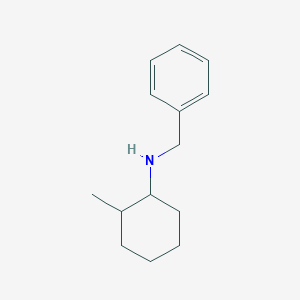
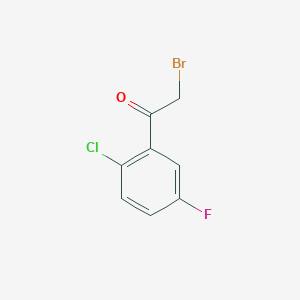
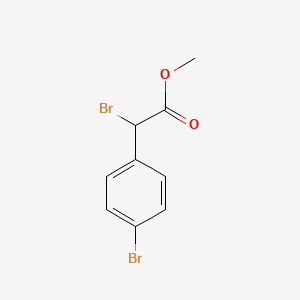
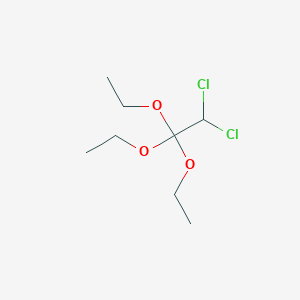
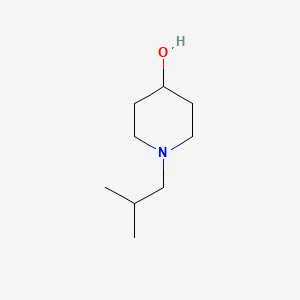
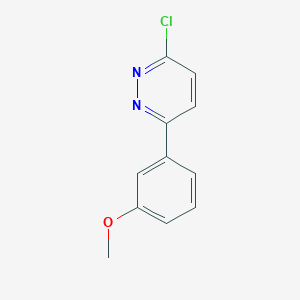
![2-cyclobutyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1354684.png)
